Comprehensive Physicochemical and Synthetic Profile of 1-(4-Methoxyphenyl)cyclohexan-1-ol
Comprehensive Physicochemical and Synthetic Profile of 1-(4-Methoxyphenyl)cyclohexan-1-ol
Executive Summary
1-(4-Methoxyphenyl)cyclohexan-1-ol (CAS: 17138-79-3) is a sterically hindered tertiary alcohol that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and research chemicals. Structurally characterized by a cyclohexane ring bearing both a hydroxyl group and a para-methoxy-substituted phenyl ring at the C1 position, this compound is a foundational building block in the development of arylcyclohexylamine derivatives. This technical whitepaper details its physicochemical properties, establishes a self-validating synthetic methodology, and explores its downstream applications in drug development.
Quantitative Physicochemical Profile
Understanding the physicochemical parameters of 1-(4-Methoxyphenyl)cyclohexan-1-ol is essential for predicting its behavior in organic solvents, its partitioning in biphasic workups, and its downstream reactivity. The data summarized in Table 1 is derived from authoritative computational and experimental databases[1].
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)cyclohexan-1-ol | PubChem[1] |
| CAS Number | 17138-79-3 | PubChem[1] |
| Molecular Formula | C13H18O2 | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Monoisotopic Mass | 206.13068 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.6 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 2 | PubChem[1] |
Synthetic Methodology: Grignard Addition Protocol
While modern catalytic methods, such as Ni-catalyzed domino reactions, are emerging for the synthesis of tertiary alcohols[2], the classical Grignard addition remains the most robust and scalable industrial pathway for synthesizing 1-(4-Methoxyphenyl)cyclohexan-1-ol.
As a Senior Application Scientist, it is critical to emphasize that the success of this protocol relies entirely on strict anhydrous conditions and precise thermal control. The following methodology is designed as a self-validating system.
Phase 1: Generation of the Organomagnesium Reagent
Objective: Synthesize the highly reactive 4-methoxyphenylmagnesium bromide.
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Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous argon purge.
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Activation: Add magnesium turnings (1.1 eq) and a single crystal of iodine (
) to the flask. -
Initiation: Dissolve 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 10% of this solution to the magnesium.
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Propagation: Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle, spontaneous reflux.
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Causality & Self-Validation: The iodine reacts with the passivating magnesium oxide layer, exposing pure
metal to facilitate oxidative addition. Self-validation: The reaction is confirmed to have initiated when the brown color of the iodine fades to a pale yellow and the solvent begins to boil without external heating. The near-complete consumption of magnesium turnings at the end of the step confirms quantitative conversion.
Phase 2: Nucleophilic Addition
Objective: Form the magnesium alkoxide intermediate via nucleophilic attack on the ketone.
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Thermal Control: Cool the Grignard reagent to exactly 0°C using an ice-water bath.
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Addition: Dissolve cyclohexanone (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel over 30–45 minutes.
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Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
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Causality & Self-Validation: The nucleophilic attack of the carbanion equivalent on the electrophilic carbonyl carbon of cyclohexanone is highly exothermic. Cooling to 0°C suppresses side reactions, specifically the enolization of cyclohexanone, which would otherwise consume the Grignard reagent via acid-base chemistry and severely depress the yield. Self-validation: TLC monitoring (Hexanes:EtOAc 8:2) will show the complete disappearance of the cyclohexanone spot (visualized via anisaldehyde stain) and the appearance of a highly polar baseline spot (the alkoxide salt).
Phase 3: Quenching and Isolation
Objective: Protonate the alkoxide to yield the target tertiary alcohol without inducing dehydration.
-
Quenching: Cool the mixture back to 0°C. Slowly add saturated aqueous ammonium chloride (
) dropwise. -
Extraction: Separate the phases. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo.
-
Causality & Self-Validation:
is deliberately chosen because it is a weak acid (pH ~5.5). If a strong acid like were used, the newly formed tertiary hydroxyl group would be protonated into a superior leaving group ( ), driving an E1 elimination to form the undesired alkene, 1-(4-methoxyphenyl)cyclohexene. Self-validation: The cessation of effervescence upon addition confirms the complete destruction of any unreacted Grignard reagent.
Mechanistic Pathway Visualization
Figure 1: Synthetic workflow and mechanistic pathway for 1-(4-Methoxyphenyl)cyclohexan-1-ol.
Applications in Drug Development & Analytical Relevance
1-(4-Methoxyphenyl)cyclohexan-1-ol is a highly versatile node in organic synthesis. Because the tertiary hydroxyl group can be easily substituted (e.g., via the Ritter reaction to form amides, or via azide substitution and subsequent reduction to form primary amines), it is heavily utilized in the synthesis of arylcyclohexylamines.
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Pharmaceutical Precursors: The arylcyclohexylamine scaffold is the pharmacophoric core of several major drug classes, including atypical opioids (e.g., tramadol analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs, e.g., venlafaxine analogs).
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Forensic and Toxicological Monitoring: Because this compound can be dehydrated and aminated to synthesize novel psychoactive substances (NPS) such as 4-MeO-PCP (4-methoxyphencyclidine) analogs, it is actively tracked by global forensic databases and automated identification systems (like AIPSIN) to monitor the recreational drug market[3].
Analytical Signatures: For researchers validating the final product,
References
-
PubChem Compound Summary for CID 367926, 1-(4-Methoxyphenyl)cyclohexan-1-ol. National Center for Biotechnology Information.[Link]
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Ni-catalysed, domino synthesis of tertiary alcohols from secondary alcohols. ResearchGate.[Link]
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Recent trends in the identification of psychoactive substances. Issue 36. December 2022. ResearchGate.[Link]
